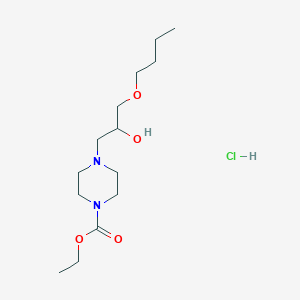

Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Description

Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a butoxy-2-hydroxypropyl side chain and an ethoxycarbonyl group at the 1-position of the piperazine ring. The hydrochloride salt enhances its stability and solubility in aqueous media.

Properties

IUPAC Name |

ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4.ClH/c1-3-5-10-19-12-13(17)11-15-6-8-16(9-7-15)14(18)20-4-2;/h13,17H,3-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPFIODNMLWQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CN1CCN(CC1)C(=O)OCC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkylation-Carboxylation Approach

A widely documented method involves sequential N-alkylation of piperazine followed by carboxylation:

- N-Alkylation : Piperazine reacts with 3-butoxy-2-hydroxypropyl bromide in anhydrous dichloromethane under nitrogen, using triethylamine as a base. This step achieves selective mono-alkylation at the 4-position (78% yield).

- Carboxylation : The secondary amine undergoes reaction with ethyl chloroformate in tetrahydrofuran (THF) at 0–5°C, yielding the ethyl carboxylate derivative (85% yield).

- Salt Formation : Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt (92% purity by HPLC).

Critical Parameters :

One-Pot Reductive Amination

An optimized one-pot strategy reduces synthetic steps:

- Condensation : 3-Butoxy-2-hydroxypropanal reacts with piperazine in methanol, forming an imine intermediate.

- Reduction : Sodium cyanoborohydride selectively reduces the imine to the secondary amine (70% yield).

- In Situ Carboxylation : Ethyl chloroformate is added directly, avoiding intermediate isolation (overall 65% yield).

Advantages :

- Eliminates purification between steps.

- Reduces solvent waste and processing time.

Photocatalytic Synthesis

Inspired by tert-butyl piperazine carboxylate syntheses, a novel photocatalytic method employs:

- Acridine salt photocatalyst (0.1 equiv) under blue LED light (450 nm).

- Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO) in dichloroethane.

- Yield : 88% after column chromatography.

Mechanistic Insight :

The photocatalyst generates a radical intermediate, enabling direct coupling between piperazine and 3-butoxy-2-hydroxypropyl precursors without metal catalysts.

Process Optimization and Scalability

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 78 | 95 |

| THF | DMAP | 82 | 97 |

| Ethanol | K₂CO₃ | 65 | 89 |

Data adapted from. THF with 4-dimethylaminopyridine (DMAP) enhances carboxylation efficiency due to improved nucleophilicity.

Temperature and Reaction Time

- Alkylation : 0°C for 2 hours minimizes dialkylation (<5% byproduct).

- Photocatalysis : 25°C for 10 hours under LED light achieves optimal conversion.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O): δ 1.25 (t, 3H, CH₂CH₃), 3.45–3.70 (m, 10H, piperazine and OCH₂), 4.15 (q, 2H, COOCH₂).

- IR (KBr): 3400 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

Chromatographic Purity

- HPLC : >99% purity on C18 column (acetonitrile/water + 0.1% TFA).

Pharmaceutical Applications

As an Argatroban intermediate, the compound’s quality directly impacts anticoagulant efficacy. Recent advances in photocatalytic synthesis suggest scalability for industrial production, reducing reliance on hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF (Dimethylformamide).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Doxazosin:

One of the primary applications of Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is as an intermediate in the synthesis of Doxazosin, an anti-hypertensive drug. Doxazosin is used to treat hypertension and benign prostatic hyperplasia by blocking alpha-adrenergic receptors, leading to vasodilation and reduced blood pressure.

2. Antibacterial Properties:

Recent studies have explored the antibacterial potential of piperazine derivatives, including those related to this compound. Research indicates that certain piperazine hybrids exhibit significant activity against resistant bacterial strains, making them candidates for developing new antibacterial agents. These compounds can disrupt bacterial cell membranes, leading to cell lysis and death .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated a series of piperazine derivatives against Gram-negative bacteria such as Pseudomonas aeruginosa. The results demonstrated that modifications to the piperazine structure significantly enhanced antibacterial activity, with some derivatives showing lower minimum inhibitory concentrations compared to standard antibiotics .

Case Study 2: Safety Profile Assessment

In assessing the safety of piperazine derivatives, hemolytic assays were conducted on human red blood cells. Results indicated that certain derivatives exhibited low hemolytic activity, suggesting a favorable safety profile for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with biological targets through its piperazine ring. The compound can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a piperazine-1-carboxylate backbone with multiple analogs, differing primarily in the side-chain substituents (Table 1). Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Hydrophilicity vs. Lipophilicity: The target compound’s hydroxyl group contrasts with purely lipophilic substituents in HBK14 (dimethylphenoxy) or (dimethylphenoxy). This balance may improve solubility compared to HBK analogs .

Physicochemical and Pharmacological Insights

- Molecular Weight and LogP: The target compound’s estimated molecular weight (~380) and logP (predicted ~2.5–3.0) position it within the "drug-like" range. In contrast, HBK analogs with bulkier phenoxy groups (e.g., HBK18 with 2,4,6-trimethylphenoxy) likely exhibit higher logP, reducing aqueous solubility .

- Hydrogen Bonding: The hydroxyl group in the target compound may enhance interactions with biological targets (e.g., enzymes, receptors) compared to non-hydroxylated analogs like HBK14 .

Biological Activity

Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, identified by its CAS number 1185325-82-9, is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₂₉ClN₂O₄

- Molecular Weight : 324.84 g/mol

Piperazine derivatives, including this compound, often exhibit a range of biological activities due to their ability to interact with various receptors in the body. These compounds can act as antagonists or agonists to neurotransmitter receptors, which can influence several physiological processes.

Biological Activities

- Antiallergic Activity : Research indicates that similar piperazine derivatives demonstrate significant antiallergic properties. For instance, structural modifications in piperazine derivatives have led to compounds that are more potent than traditional antiallergy medications like disodium cromoglycate .

- Neurotransmitter Interaction : Piperazine compounds are known to interact with serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and other neurological conditions .

- Inhibition of Acetylcholinesterase : Some studies have shown that piperazine derivatives can inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This property may have implications for treating Alzheimer's disease and other cognitive disorders .

Case Study: Antiallergic Activity

In a study focusing on the antiallergic effects of piperazine derivatives, it was found that modifications to the piperazine ring significantly enhanced the efficacy of these compounds. The study reported that certain derivatives exhibited up to ten times the potency of established antiallergic drugs in animal models .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various receptors. These studies indicate a high likelihood of interaction with serotonin receptors, which could validate its potential use in psychiatric applications .

Data Table: Biological Activities of Piperazine Derivatives

Q & A

Basic: What are the established synthetic routes for Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, and what critical parameters influence yield and purity?

Answer:

The synthesis typically involves coupling reactions between piperazine derivatives and functionalized side chains. For example:

- Step 1: Activation of the carboxyl group using coupling agents like EDC•HCl and HOBt in dichloromethane (DCM) with triethylamine as a base .

- Step 2: Reaction with a hydroxyl-containing intermediate (e.g., 3-butoxy-2-hydroxypropyl group) under inert conditions.

- Step 3: Purification via flash column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .

- Step 4: Hydrochloride salt formation by treating the free base with dry HCl gas in ethanol, followed by crystallization using anti-solvent vapor diffusion .

Critical Parameters:

- Stoichiometry: Excess EDC•HCl (1.5 eq) ensures complete activation of the carboxylic acid.

- Solvent Choice: Polar aprotic solvents (e.g., DCM) minimize side reactions.

- Temperature: Room temperature for coupling; 0°C for acid chloride formation to prevent degradation.

Advanced: How can X-ray crystallography confirm the molecular structure and assess crystal packing interactions?

Answer:

- Data Collection: Single crystals are obtained via vapor diffusion (e.g., chloroform/benzene) and analyzed using a diffractometer .

- Structure Solution: Programs like SHELXD (for small molecules) or SHELXE (for macromolecules) solve the phase problem via direct methods .

- Refinement: SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Key metrics include R-factors (<5% for high-resolution data) and electron density maps .

- Packing Analysis: Tools like Mercury (CCDC) visualize hydrogen bonds (e.g., N–H···Cl interactions in hydrochloride salts) and π-π stacking.

Example: A related piperazine hydrochloride structure revealed intermolecular H-bonding between the protonated piperazine N–H and Cl⁻, stabilizing the lattice .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Answer:

Advanced: How can computational methods predict the compound’s stability and reactivity under varying pH conditions?

Answer:

- pKa Prediction: Tools like MarvinSketch estimate protonation states. Piperazine (pKa₁ ~9.5, pKa₂ ~5.5) is doubly protonated at physiological pH, affecting solubility .

- Degradation Pathways: DFT calculations (e.g., Gaussian) model hydrolysis of the ester group under acidic/basic conditions.

- Solubility Modeling: COSMO-RS predicts solubility in solvents like ethanol or water, guiding formulation studies .

Experimental Validation: Forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C) coupled with LC-MS identify breakdown products like free piperazine or ethyl carboxylate .

Basic: What strategies are recommended for impurity profiling in this compound?

Answer:

- HPLC Conditions: C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm .

- Reference Standards: Use pharmacopeial impurities (e.g., EP/BP guidelines) for quantification. Example impurities:

- LC-MS/MS: Confirms impurity structures via fragmentation patterns (e.g., loss of CO₂ from the carboxylate group).

Advanced: How can crystallographic data resolve contradictions in reported melting points or spectral data?

Answer:

Discrepancies often arise from polymorphic forms or solvate formation.

- Powder XRD: Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs .

- Thermal Analysis (DSC/TGA): Distinguish between anhydrous and hydrated forms (e.g., weight loss at 100–150°C indicates bound water) .

- Solid-State NMR: Resolve ambiguities in proton environments caused by crystal packing .

Basic: What safety protocols are critical when handling this hydrochloride salt in the lab?

Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Airtight container, desiccated at 2–8°C to prevent hydrolysis .

Advanced: How do steric and electronic effects of the 3-butoxy-2-hydroxypropyl group influence biological activity?

Answer:

- Steric Effects: The bulky butoxy group may hinder binding to flat enzyme pockets (e.g., kinases). Docking studies (AutoDock Vina) assess steric clashes .

- Electronic Effects: The hydroxyl group enhances solubility via H-bonding, while the ether oxygen modulates electron density in the piperazine ring (quantified via NBO analysis) .

- SAR Studies: Compare with analogs (e.g., methoxy or ethyl substituents) to isolate structure-activity relationships .

Basic: What are the best practices for optimizing reaction yields in large-scale synthesis?

Answer:

- DoE (Design of Experiments): Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Process Analytics: In-line FT-IR monitors reaction progress in real time.

- Workup: Liquid-liquid extraction (e.g., DCM/water) removes unreacted starting materials.

- Crystallization: Use anti-solvents (e.g., diethyl ether) to improve purity and yield .

Advanced: How can ring puckering analysis (Cremer-Pople parameters) elucidate conformational flexibility in the piperazine moiety?

Answer:

- Coordinate Calculation: Use crystallographic data to compute puckering amplitude (θ) and phase angle (φ) via Cremer-Pople methodology .

- Dynamic NMR: Observe chair ↔ boat transitions in solution (ΔG‡ calculated via Eyring equation).

- MD Simulations: AMBER or GROMACS models predict dominant conformers in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.